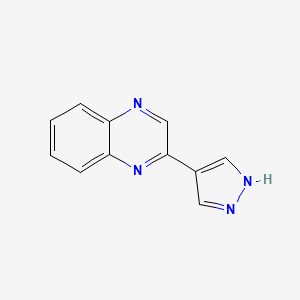

2-(1H-pyrazol-4-yl)quinoxaline

Vue d'ensemble

Description

“2-(1H-pyrazol-4-yl)quinoxaline” is a chemical compound that belongs to the class of N-heterocyclic compounds . It is an important biological agent with several prominent pharmacological effects .

Synthesis Analysis

The synthesis of quinoxaline has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis

The molecular formula of “2-(1H-pyrazol-4-yl)quinoxaline” is C11H8N4 . It has an average mass of 196.208 Da and a monoisotopic mass of 196.074890 Da .Chemical Reactions Analysis

Quinoxalines have been involved in several reactions as a reagent for the preparation of various compounds . The synthesis of quinoxaline has been extensively studied for the last two decades .Physical And Chemical Properties Analysis

“2-(1H-pyrazol-4-yl)quinoxaline” has a density of 1.3±0.1 g/cm3, a boiling point of 450.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 68.2±3.0 kJ/mol and a flash point of 258.2±13.7 °C .Applications De Recherche Scientifique

Pharmaceutical Chemistry

Quinoxaline derivatives, including “2-(1H-pyrazol-4-yl)quinoxaline”, have various biological activities and are widely used in pharmaceutical chemistry . They have been found to have anti-cancer, antioxidant, anti-proliferative, anti-tuberculosis, antibacterial, and anti-hepatitis C virus activities . They also have satisfactory effects in the treatment of AIDS, depression, and glaucoma .

Agriculture

Quinoxaline derivatives are also used in agriculture as pesticides . They can be used as herbicides and insecticides .

Chemical Industry

In the chemical industry, quinoxaline derivatives are used in the production of polymers for photovoltaic applications and as luminescent materials .

Synthesis of Erdafitinib

Quinoxaline derivative “7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline” is an essential intermediate to synthesize the drug Erdafitinib . Erdafitinib is an orally administered, small molecule, pan-fibroblast growth factor receptor (FGFR) inhibitor that was approved in the United States for the treatment of locally advanced or metastatic FGFR3 or FGFR2 urothelial carcinoma .

Production of Polymers for Photovoltaic Applications

Quinoxaline compounds have industrial uses such as the production of polymers for photovoltaic applications . They can be used in the creation of solar cells .

Luminescent Materials

Quinoxaline derivatives are also used as luminescent materials . These substances can be applied in high-efficiency phosphorescent light-emitting diodes .

Synthesis of Transition Metal Complexes

Quinoxaline derivatives are used as ligands in the synthesis of transition metal complexes .

Anti-Cancer Activity

Some quinoxaline derivatives have shown high activity against cancer cell lines . For example, compounds like 6-bromo-3-(4-methoxystyryl)quinoxaline-2(1H)-one and others have shown promising results when compared with doxorubicin, a standard drug .

Synthesis of Erdafitinib

Quinoxaline derivative “7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline” is an essential intermediate to synthesize the drug Erdafitinib . Erdafitinib is an orally administered, small molecule, pan-fibroblast growth factor receptor (FGFR) inhibitor that was approved in the United States for the treatment of locally advanced or metastatic FGFR3 or FGFR2 urothelial carcinoma .

Production of Fertilizers

Quinoxaline derivatives have been used in the synthesis of phosphate-based heterogeneous catalyst fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .

Anti-Cancer Activity

Some quinoxaline derivatives have shown high activity against cancer cell lines . For example, compounds like 6-bromo-3-(4-methoxystyryl)quinoxaline-2(1H)-one and others have shown promising results when compared with doxorubicin, a standard drug .

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

2-(1H-pyrazol-4-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-4-10-9(3-1)12-7-11(15-10)8-5-13-14-6-8/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVWTRJAQMGBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CNN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404978 | |

| Record name | 2-(1H-pyrazol-4-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-4-yl)quinoxaline | |

CAS RN |

439106-90-8 | |

| Record name | 2-(1H-Pyrazol-4-yl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439106-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-pyrazol-4-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)

![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)

![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)

![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)